molecular formula C7H16O4 B1580888 2,5,7,10-Tetraoxaundecane CAS No. 4431-83-8

2,5,7,10-Tetraoxaundecane

Cat. No. B1580888
CAS RN: 4431-83-8
M. Wt: 164.2 g/mol
InChI Key: QWRBKBNCFWPVJX-UHFFFAOYSA-N
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Description

2,5,7,10-Tetraoxaundecane, also known as TOU, is an industrial solvent used in paints, inks, and cleaners . It is an eco-friendly alternative to harsher solvents such as NMP or methylene chloride . It has a molecular formula of C7H16O4 and a molecular weight of 164.2 .


Molecular Structure Analysis

The molecular structure of 2,5,7,10-Tetraoxaundecane is represented by the formula C7H16O4 . It has an average mass of 164.199 Da and a monoisotopic mass of 164.104858 Da .


Physical And Chemical Properties Analysis

2,5,7,10-Tetraoxaundecane has a boiling point of 201.5°C at 1013 hPa, a freezing point of less than -65°C at 1013 hPa, and a flash-point of 88°C at 1013 hPa . It has a relative density of 0.9921 at 20°C, a vapour pressure of 0.022 kPa at 25°C, and a viscosity (kinematic) of 1.532 mm²/s at 25°C . It is fully miscible in water .

Scientific Research Applications

Application 1: Diesel Fuel Oxygenate

  • Summary of the Application : TOU is used as a diesel fuel oxygenate. The addition of oxygenates to diesel fuel can help reduce particulate emissions and NOx formation, which are common issues with compression-ignition engines .
  • Methods of Application or Experimental Procedures : The volatility of the fuel mixture was examined upon the addition of TOU using the advanced distillation curve method . This method helps to characterize changes to a fuel upon the addition of oxygenates .
  • Results or Outcomes : The study found that the volatile additives, including TOU, cause significant early departures from the distillation curve of diesel fuel . This information is useful for the development of equations of state that can describe the thermodynamic properties of complex mixtures, with specific attention paid to additives .

Application 2: Industrial Solvent

  • Summary of the Application : TOU is used as an industrial solvent in paints, inks, and cleaners . It is considered an eco-friendly alternative to harsher solvents such as NMP or methylene chloride .
  • Methods of Application or Experimental Procedures : Specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The use of TOU as a solvent is beneficial due to its eco-friendly nature compared to other harsher solvents .

Safety And Hazards

2,5,7,10-Tetraoxaundecane is a combustible liquid . In case of fire, use sand, carbon dioxide, or powder extinguisher for extinction . It may be harmful in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

Future Directions

2,5,7,10-Tetraoxaundecane is being explored as a green alternative to more hazardous solvents . It is part of the SOLVAGREEN® products, which are being developed with a focus on sustainability .

properties

IUPAC Name

1-methoxy-2-(2-methoxyethoxymethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c1-8-3-5-10-7-11-6-4-9-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRBKBNCFWPVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196131
Record name 2,5,7,10-Tetraoxaundecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,7,10-Tetraoxaundecane

CAS RN

4431-83-8
Record name 2,5,7,10-Tetraoxaundecane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis-methoxyethoxy methane
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Record name 4431-83-8
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Record name 2,5,7,10-Tetraoxaundecane
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Record name 2,5,7,10-Tetraoxaundecane
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Record name 2,5,7,10-tetraoxaundecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.393
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Record name BIS-METHOXYETHOXY METHANE
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Synthesis routes and methods

Procedure details

1045 g of 2-methoxyethanol (Mr =76,1), 194 g of paraformaldehyde (Mr =30.03 based on formaldehyde) and 16 g of p-toluenesulfonic acid (Mr =172.2) are reacted for 2 hours at 90° C. The water of reaction is then removed by distillation. The reaction mixture is distilled under reduced pressure (c. 20 mbar), affording 758 g of bis(2-methoxyethoxy)methane (Mr =164.21) in c. 99% purity, yield: 67% of theory. The remainder (33%) consists almost completely of the educt, which can be recycled, so that total yields of over 97% result.
Quantity
1045 g
Type
reactant
Reaction Step One
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JL Burger, TM Lovestead, M LaFollette, TJ Bruno - Energy & Fuels, 2017 - ACS Publications
Although they are among the most efficient engine types, compression-ignition engines have difficulties achieving acceptable particulate emission and NO x formation. Indeed, catalytic …
Number of citations: 4 pubs.acs.org
L Jessica, M Tara, J Thomas - Energy & Fuels, 2017 - agris.fao.org
Although they are among the most efficient engine types, compression-ignition engines have difficulties achieving acceptable particulate emission and NOâ formation. Indeed, catalytic …
Number of citations: 2 agris.fao.org
J Gervasi, L Dubois, D Thomas - Energy Procedia, 2014 - Elsevier
This study focused on the screening of new hybrid solvents (mixture of a chemical (usually an amine) and a physical (ether, alcohol, etc.) solvent) for the post-combustion CO 2 capture …
Number of citations: 16 www.sciencedirect.com
T von Schrader, S Woodward - European Journal of Organic …, 2002 - Wiley Online Library
Naphthalene‐catalysed reductions of PhCH(OR) 2 (R = Me, CH 2 CH 2 OMe) acetals by lithium metal, followed by reactions with electrophiles (H + , TMSCl, nBuBr, CH 2 =CHCH 2 Br), …
MY Moskalik, IA Garagan, AS Ganin… - Journal of …, 2021 - Elsevier
The reactions of sulfonamidation of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, (allyloxy)trimethylsilane, trimethoxy(vinyl)silane and tris(2-methoxyethoxy)vinylsilane with …
Number of citations: 5 www.sciencedirect.com
M Okada, K Mita, H Sumitomo - Die Makromolekulare Chemie …, 1976 - Wiley Online Library
The bulk polymerization of 4‐ethyl‐1,3‐dioxolane, (1), was investigated at temperatures ranging from −48 to 0C with boron trifluoride etherate and the perchloric acid/acetic anhydride …
Number of citations: 14 onlinelibrary.wiley.com
VV Astakhova, MY Moskalik, IV Sterkhova… - Journal of …, 2022 - Elsevier
The reactions of sulfonamidation of functionally substituted vinylsilanes having Si–Ph, Si–Cl or Si–O bonds (triphenylvinylsilane, trimethoxy(vinyl)silane, trichlorovinylsilane, …
Number of citations: 1 www.sciencedirect.com
R Li, JM Herreros, A Tsolakis, W Yang - Fuel, 2021 - Elsevier
Diethoxymethane (DEM) is a carbon–neutral fuel with high cetane number (57.3). A detailed chemical kinetic mechanism for DEM oxidation covering low and high temperature …
Number of citations: 13 www.sciencedirect.com
GA Horley, T Ozturk, F Turksoy… - Journal of the Chemical …, 1998 - pubs.rsc.org
The syntheses of two derivatives of TTF containing (2R,3R)-2,3-dihydroxybutane-1,4-dithio bridges is described, for use in the preparation of chiral hydrogen bonded radical cation salts …
Number of citations: 21 pubs.rsc.org
S Ueno, T Oshima, T Nagai - The Journal of Organic Chemistry, 1986 - ACS Publications
One part of the experimental evidences for the above A1 mechanism is provided from the investigation of the structure reactivity relationship. 1 A great deal of infor-mation has been …
Number of citations: 6 pubs.acs.org

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